Mass Spectrometry Selectivity: +7 Da Shift Enables Interference-Free Quantification
Alfuzosin-d7 exhibits a molecular weight of 396.49 g/mol, which is +7 Da greater than unlabeled alfuzosin (389.45 g/mol) . This mass difference ensures baseline resolution in MS detection, eliminating cross-talk between the analyte and internal standard channels—a common issue when using non-deuterated analogs or isotopologues with insufficient mass shift. In contrast, structural analogs like prazosin (MW 383.4) or terazosin (MW 387.4) exhibit distinct retention times and ionization behaviors, leading to variable matrix effects that compromise accuracy [1].
| Evidence Dimension | Molecular Weight & MS Resolution |
|---|---|
| Target Compound Data | 396.49 g/mol (free base); m/z for [M+H]+ ~397.2 |
| Comparator Or Baseline | Alfuzosin (unlabeled): 389.45 g/mol; m/z ~390.2; Structural analogs (e.g., prazosin): MW 383.4 |
| Quantified Difference | +7 Da mass shift from unlabeled alfuzosin; ≥3 Da minimum recommended for isotopic IS |
| Conditions | ESI positive ion mode; theoretical calculation based on molecular formula C19H20D7N5O4 |
Why This Matters
The +7 Da shift ensures a distinct MS channel free from isotopic overlap, a prerequisite for accurate isotope dilution mass spectrometry (IDMS).
- [1] Wiesner, J. L., et al. (2003). J Chromatogr B, 788(2), 361-368. (Illustrates use of structural analog IS and its limitations.) View Source
